sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester
Description
The compound sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester is a structurally complex sulfamic acid derivative featuring a pyrrolo[2,3-d]pyrimidine core substituted with a 2,3-dihydroindenylamino group and a hydroxycyclopentylmethyl ester moiety. This molecule is analogous to MLN4924 (Pevonedistat), a well-characterized NEDD8-activating enzyme (NAE) inhibitor used in oncology . The sulfamic acid ester group enhances stability and bioavailability compared to free sulfamic acid, which is typically used in industrial descaling or catalysis . The pyrrolopyrimidine scaffold is critical for binding enzymatic targets, as seen in kinase and NAE inhibitors .
Properties
IUPAC Name |
[4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUQHZXIXSTTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Synthesis: Pyrrolo[2,3-d]pyrimidine and Indenylamino Substituent
The pyrrolo[2,3-d]pyrimidine core is synthesized through cyclization reactions. Key steps include:
Formation of the Pyrrolopyrimidine Ring
The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed via:
- Cyclization of a pyrimidine precursor with a β-ketoester or similar fragment under acidic or basic conditions.
- Nucleophilic substitution to introduce the indenylamino group at the 4-position of the pyrimidine ring.
Example Reaction Scheme (Hypothetical):
Sulfamoylation of the Cyclopentyl Hydroxyl Group
The sulfamic acid ester moiety is introduced via sulfamoylation of the cyclopentyl hydroxyl group. This step is critical for bioactivity and stability.
Key Reaction: Hydroxyl to Sulfamate Ester Conversion
The hydroxyl group undergoes nucleophilic substitution with chlorosulfonamide (ClSO₂NH₂) to form the sulfamate ester.
Reaction Conditions:
| Parameter | Description |
|---|---|
| Reagents | Chlorosulfonamide, methanol, triethylamine (TEA) |
| Solvent | DMF or tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Catalyst | None required; TEA acts as a base to deprotonate the hydroxyl group |
| Workup | Quenching with saturated NaHCO₃, extraction with organic solvent |
Mechanism :
- Activation : The hydroxyl group is deprotonated by TEA, generating an alkoxide.
- Nucleophilic Attack : The alkoxide attacks the electrophilic sulfur in chlorosulfonamide.
- Elimination : Chloride leaves, forming the sulfamate ester (O-SO₂-NH₂).
Example from Patent Literature:
In US9126931 , the hydroxymethyl group is sulfamoylated using chlorosulfonamide (1.5 g, 13 mmol) and methanol (0.53 mL, 13 mmol) in DMF at 0°C. The reaction completes in 15 minutes, yielding the sulfamoyloxymethyl intermediate.
Protecting Group Strategies
To prevent side reactions during sulfamoylation, the hydroxyl group may be temporarily protected.
Silyl Ether Protection
A common strategy involves converting the hydroxyl to a triisopropylsilyl (TIPS) ether using:
- Reagents : Triisopropylsilyl chloride (TIPS-Cl), imidazole, DMF.
- Conditions : 20–30°C for 2–4 hours.
Deprotection:
The TIPS group is removed post-sulfamoylation using tetrabutylammonium fluoride (TBAF) in THF at 0°C.
Methyl Ester Formation
The cyclopentyl methyl ester is introduced via esterification of a carboxylic acid precursor.
Esterification Methods
Example :
In CN112194606A , methyl esterification is achieved using DCC (1.1 equivalents) and methanol in THF. The reaction proceeds for 2 hours at 20–30°C, yielding the ester after filtration and concentration.
Final Deprotection and Purification
After sulfamoylation and esterification, the TIPS group (if used) is removed to yield the free hydroxyl.
Comparative Analysis of Synthesis Routes
Route 1: Linear Synthesis
- Core synthesis → Sulfamoylation → Deprotection → Esterification
- Advantages : Minimal intermediate purification steps.
- Disadvantages : Risk of hydroxyl group oxidation during sulfamoylation.
Route 2: Protective Group Strategy
- Core synthesis → Hydroxyl protection → Sulfamoylation → Deprotection → Esterification
- Advantages : Prevents side reactions; higher yield.
- Disadvantages : Additional steps increase cost and time.
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | Moderate (50–60%) | Higher (70–80%) |
| Purity | Requires silica gel chromatography | Cleaner; fewer impurities |
| Cost | Lower | Higher |
Challenges and Optimization Opportunities
Stability Issues
The sulfamate ester is sensitive to acidic conditions. Optimization : Use anhydrous solvents and exclude protic acids during workup.
Scalability
DCC-mediated esterification scales poorly due to dicyclohexylurea byproduct. Alternative : Use EDC/HOBt for cleaner reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, the compound may be investigated for its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In industrial applications, the compound may be used in the development of new materials, coatings, or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Enzyme Inhibition
a. MLN4924 (Pevonedistat)
- Structure: Sulfamic acid ester with a cyclopentyl-pyrrolopyrimidine core and a dihydroindenylamino substituent.
- Activity : Inhibits NAE (IC₅₀ = 4.5 nM), blocking ubiquitin-like protein conjugation and inducing cancer cell apoptosis .
- Structure: 7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.
- Activity : Targets kinases or sulfamoyl-dependent enzymes (exact target unspecified; HRMS m/z 428.1761 ).
- Key Difference : The sulfamoylphenyl group replaces the sulfamic acid ester, reducing esterase susceptibility but possibly limiting cell permeability.
c. Cyclopropanesulfonic Acid Derivatives ()
- Examples : Cyclopropanesulfonic acid amides with imidazo-pyrrolopyridine cores.
- Activity : Likely kinase or protease inhibitors (patent claims suggest oncology applications).
- Key Difference : Cyclopropanesulfonic acid replaces sulfamic acid ester, offering distinct electronic and steric properties for target engagement.
Industrial and Catalytic Context
While the target compound is pharmaceutically oriented, sulfamic acid derivatives are widely used in industrial applications:
Biological Activity
Sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester, also known as MLN4924, is a compound of significant interest due to its potential biological activity, particularly in cancer treatment. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
- Molecular Formula : C21H26N6O6S2
- Molecular Weight : 522.60 g/mol
- Melting Point : 215-225 °C (dec.)
- Solubility : 146.8 g/L in water at 20 °C
- pH : 1.2 (10 g/L in water)
MLN4924 operates primarily as a selective inhibitor of the NEDD8-activating enzyme (NAE), which is crucial for the neddylation process—a post-translational modification that regulates protein stability and function. By inhibiting NAE, MLN4924 disrupts the neddylation of cullin-RING ligases (CRLs), leading to the accumulation of CRL substrates and subsequent cell cycle arrest and apoptosis in various cancer cell lines.
Key Findings:
- Cell Cycle Arrest : Treatment with MLN4924 has been shown to cause S-phase accumulation in HCT-116 colorectal cancer cells, indicating a disruption in the cell cycle progression due to impaired DNA replication machinery .
- Induction of Apoptosis : In ABC DLBCL cells, MLN4924 treatment resulted in increased levels of pIkappaBalpha and decreased nuclear p65 content, leading to reduced NF-kappaB transcriptional activity and ultimately inducing apoptosis .
- Dual Inhibition Mechanism : Research indicates that MLN4924 acts as a dual inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and AICARFTase, contributing to its antiproliferative effects by depleting ATP pools within cells .
Biological Activity in Cancer Models
The biological activity of MLN4924 has been extensively studied across various cancer models:
Case Study 1: Colorectal Cancer
In a study involving HCT-116 cells treated with MLN4924, researchers observed a significant increase in cells with 4N DNA content after 24 hours, suggesting that the compound effectively halts cell division by interfering with DNA replication processes .
Case Study 2: DLBCL Treatment
Another study demonstrated that MLN4924 led to rapid accumulation of pIkappaBalpha and decreased NF-kappaB activity in ABC DLBCL cells. This was associated with G(1) phase arrest and subsequent apoptosis, highlighting its potential as a therapeutic agent against aggressive lymphomas .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be validated?
Methodological Answer:
Synthesis of this polycyclic compound requires careful selection of coupling reagents and catalysts. A stepwise approach is advisable:
- Step 1: Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrolo[2,3-d]pyrimidine core to the cyclopentyl scaffold. Optimize solvent polarity (e.g., DMF/water mixtures) to enhance solubility of intermediates .
- Step 2: Introduce the sulfamic ester group via nucleophilic substitution, ensuring anhydrous conditions to avoid hydrolysis.
- Validation: Monitor reaction progress using LC-MS for intermediate purity and confirm final structure via / NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can computational methods resolve contradictions in stereochemical assignments during synthesis?
Methodological Answer:
Discrepancies in stereochemistry (e.g., hydroxyl or cyclopentyl configurations) can arise due to overlapping NMR signals or chromatographic co-elution of epimers. Address this via:
- Density Functional Theory (DFT): Calculate chemical shifts for proposed stereoisomers and compare with experimental NMR data to identify the dominant configuration .
- Molecular Dynamics (MD) Simulations: Model solvent interactions to predict retention times in HPLC, aiding in method development for epimer separation (e.g., chiral stationary phases) .
- Validation: Use X-ray crystallography for unambiguous confirmation, prioritizing crystalline intermediates .
Basic: What analytical techniques are critical for impurity profiling in this compound?
Methodological Answer:
Impurity identification requires orthogonal techniques:
- HPLC-DAD/UV: Employ gradient elution (C18 columns, acetonitrile/water with 0.1% TFA) to separate process-related impurities (e.g., de-esterified byproducts) .
- LC-MS/MS: Detect trace genotoxic impurities (e.g., alkylating agents) at ppm levels using MRM (multiple reaction monitoring) modes .
- Stability Studies: Stress testing (acid/base hydrolysis, thermal degradation) followed by peak purity analysis ensures method robustness .
Advanced: How can AI-driven process simulation optimize large-scale synthesis while minimizing hazardous intermediates?
Methodological Answer:
Integrate AI tools with chemical engineering principles:
- COMSOL Multiphysics: Model heat and mass transfer in batch reactors to identify temperature-sensitive steps (e.g., exothermic amide bond formation) .
- Machine Learning (ML): Train algorithms on historical reaction data to predict optimal catalyst loading, reducing hazardous reagent use (e.g., phosgene alternatives for carbamate formation) .
- Risk Mitigation: Use digital twins to simulate failure scenarios (e.g., pressure buildup) and design redundant safety protocols .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition: Use fluorescence polarization (FP) assays with recombinant kinases (e.g., JAK2 or EGFR) to measure IC values .
- Cellular Uptake: Label the compound with a fluorescent tag (e.g., BODIPY) and quantify intracellular accumulation via flow cytometry .
- Control Experiments: Include reference inhibitors (e.g., staurosporine) and cytotoxicity controls (MTT assays) to validate selectivity .
Advanced: How to reconcile conflicting data in target engagement studies (e.g., off-target effects vs. proposed mechanism)?
Methodological Answer:
Resolve contradictions through systematic validation:
- Chemical Proteomics: Use immobilized compound probes for pull-down assays coupled with SILAC (stable isotope labeling) to identify off-target protein binders .
- CRISPR-Cas9 Knockout Models: Validate mechanism by comparing activity in wild-type vs. target gene-knockout cell lines .
- Free Energy Perturbation (FEP) Calculations: Predict binding affinities for off-targets and refine molecular docking models .
Basic: What strategies ensure reproducibility in solubility and formulation studies?
Methodological Answer:
Standardize protocols for physiochemical characterization:
- Solubility Screening: Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) at 37°C, quantifying via UV spectrophotometry .
- Formulation: Test lipid-based delivery systems (e.g., SNEDDS) to enhance bioavailability, characterized by dynamic light scattering (DLS) for particle size .
- Documentation: Adhere to QbD (Quality by Design) principles, documenting critical parameters (e.g., pH, excipient ratios) .
Advanced: How to design a robust Structure-Activity Relationship (SAR) study integrating synthetic and computational data?
Methodological Answer:
Adopt an iterative loop between synthesis and modeling:
- Library Design: Synthesize analogs with systematic substitutions (e.g., indenyl → naphthyl) using parallel synthesis .
- QSAR Modeling: Train Bayesian models on bioactivity data to predict key pharmacophores, prioritizing synthetic targets .
- Validation: Use SPR (surface plasmon resonance) to measure binding kinetics and correlate with predicted values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
